N-Butyl-1H-indol-2-amine

Catalog No.
S13571368
CAS No.
31722-55-1
M.F
C12H16N2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butyl-1H-indol-2-amine

CAS Number

31722-55-1

Product Name

N-Butyl-1H-indol-2-amine

IUPAC Name

N-butyl-1H-indol-2-amine

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C12H16N2/c1-2-3-8-13-12-9-10-6-4-5-7-11(10)14-12/h4-7,9,13-14H,2-3,8H2,1H3

InChI Key

WNDBDNFQXOOJHN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC2=CC=CC=C2N1

N-Butyl-1H-indol-2-amine is a chemical compound with the molecular formula C12H16N2C_{12}H_{16}N_{2} and a molecular weight of 188.27 g/mol. It is classified as an indole derivative, featuring a butyl group attached to the nitrogen atom of the indole structure. The compound's IUPAC name is N-butyl-1H-indol-2-amine, and its CAS number is 31722-55-1. The compound exhibits unique structural properties due to the presence of the butyl group, which enhances its lipophilicity, potentially influencing its biological activities and applications in various fields such as medicinal chemistry and materials science .

Due to the reactive nature of the indole ring:

  • Oxidation: This compound can be oxidized to yield corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to different reduced forms.
  • Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring, allowing for the introduction of various functional groups under acidic or basic conditions .

Major Products Formed

The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield N-butyl-1H-indol-2-one, while substitution reactions can introduce various functional groups onto the indole ring.

Research indicates that N-butyl-1H-indol-2-amine exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further research in developing antimicrobial agents.
  • Anticancer Activity: Preliminary investigations suggest its potential in anticancer applications, warranting further exploration into its mechanisms and efficacy against various cancer cell lines .

The mechanism of action involves interactions with molecular targets where the indole ring engages in π-π interactions with aromatic amino acids in proteins, influencing biological pathways. The butyl group may enhance cellular uptake due to increased lipophilicity.

The synthesis of N-butyl-1H-indol-2-amine typically involves several methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone followed by cyclization to form the indole ring. This is a common laboratory method for synthesizing indoles and their derivatives.
  • Industrial Production Methods: Large-scale production may utilize continuous flow reactors and optimized catalytic processes to ensure high yield and purity. These methods are particularly relevant in pharmaceutical manufacturing where efficiency is crucial .
  • Alternative Synthetic Routes: Other methods include one-pot reactions in ionic liquids which can facilitate the synthesis of various indole derivatives efficiently .

N-butyl-1H-indol-2-amine has diverse applications across multiple fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Chemical Research: The compound is studied for its potential biological activities and mechanisms of action.
  • Industrial Uses: It finds applications in producing dyes, pigments, and other industrial chemicals due to its unique structural properties .

In terms of interaction studies, N-butyl-1H-indol-2-amine has been evaluated for its binding affinity to various molecular targets. Its interactions are primarily influenced by the structural features that allow it to engage effectively with proteins and other biomolecules. The lipophilicity conferred by the butyl group aids in enhancing these interactions, potentially leading to improved bioavailability in therapeutic contexts .

Several compounds share structural similarities with N-butyl-1H-indol-2-amine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
1H-Indole-2-aminoLacks butyl groupLess lipophilic than N-butyl derivative
N-Methyl-1H-indole-2-aminoContains methyl group instead of butylDifferent chemical reactivity due to smaller substituent
1H-Indole-3-aminoSubstituted at 3-positionAltered reactivity and biological activity

Uniqueness

N-butyl-1H-indol-2-amino stands out due to its butyl group, which enhances lipophilicity and may influence its biological activity more significantly than other indole derivatives lacking this feature. This structural distinction potentially contributes to its specific applications in research and industry .

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

188.131348519 g/mol

Monoisotopic Mass

188.131348519 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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